molecular formula C18H19N3O4 B5424696 7-[(8-hydroxy-7-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(8-hydroxy-7-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B5424696
M. Wt: 341.4 g/mol
InChI Key: XONRJDLGADAYRT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a quinoline ring, which is a type of heterocyclic aromatic organic compound . The quinoline ring in this compound is substituted with a hydroxy group at the 8th position .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a spirocyclic system. The quinoline part of the molecule is a bicyclic compound that consists of a pyridine ring fused to phenol .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Quinoline derivatives are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the hydroxy group could potentially make the compound capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Future Directions

The future research directions could involve exploring the biological activities of this compound and its derivatives, as well as developing efficient methods for its synthesis .

Properties

IUPAC Name

9-(8-hydroxyquinoline-7-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-20-10-18(25-17(20)24)7-3-9-21(11-18)16(23)13-6-5-12-4-2-8-19-14(12)15(13)22/h2,4-6,8,22H,3,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONRJDLGADAYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)C(=O)C3=C(C4=C(C=CC=N4)C=C3)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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